4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-[(4-phenylmethoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C18H23NO2/c20-13-5-4-12-19-14-16-8-10-18(11-9-16)21-15-17-6-2-1-3-7-17/h1-3,6-11,19-20H,4-5,12-15H2 |
InChI Key |
RTGJDXIYDJDCFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCCCCO |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCCCCO |
Origin of Product |
United States |
Chemical Synthesis and Synthetic Methodology Development for 4 4 Benzyloxy Benzyl Amino Butan 1 Ol
Retrosynthetic Analysis and Key Intermediates in the Synthesis of 4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol
A retrosynthetic analysis of the target molecule, this compound, identifies the central secondary amine as the most logical point for disconnection. This C-N bond can be formed through a reductive amination reaction, a robust and widely used transformation in organic synthesis. This disconnection reveals two key intermediates: 4-(benzyloxy)benzaldehyde and 4-aminobutan-1-ol.
Key Intermediates:
4-(Benzyloxy)benzaldehyde: This intermediate is typically synthesized via a Williamson ether synthesis. The reaction involves coupling 4-hydroxybenzaldehyde (B117250) with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base like potassium carbonate. nih.gov
4-Aminobutan-1-ol: There are several established routes for the synthesis of this intermediate. One common method involves the catalytic hydrogenation of succinonitrile to 4-aminobutyronitrile, followed by hydrolysis. Another approach is the reduction of succinimide or 4-azidobutan-1-ol. A patented high-yield process involves the catalytic isomerization of but-2-ene-1,4-diol to a mixture of 4-hydroxybutyraldehyde and 2-hydroxytetrahydrofuran, which is then converted to 4-aminobutan-1-ol by aminative catalytic hydrogenation. google.com
The synthesis of these precursors is well-documented, allowing for their reliable preparation in quantities needed for the subsequent coupling reaction.
Optimized Synthetic Pathways and High-Yielding Routes for this compound
The most direct and optimized pathway for the synthesis of this compound is the reductive amination of 4-(benzyloxy)benzaldehyde with 4-aminobutan-1-ol. This one-pot reaction proceeds through the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.
Several reducing agents can be employed for this transformation, with the choice often depending on the scale and desired reaction conditions. Common reagents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. The use of sodium triacetoxyborohydride is often favored for its mildness and high chemoselectivity.
A typical high-yielding laboratory-scale synthesis is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-Hydroxybenzaldehyde, Benzyl bromide | K₂CO₃, Acetone, Reflux | 4-(Benzyloxy)benzaldehyde |
| 2 | 4-(Benzyloxy)benzaldehyde, 4-Aminobutan-1-ol | NaBH(OAc)₃, Dichloromethane (DCM), Room Temperature | This compound |
This pathway is efficient, with high yields typically reported for both the ether formation and the subsequent reductive amination step. Purification is generally achieved through standard techniques such as column chromatography or crystallization.
Application of Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas for improvement include the choice of solvents, reagents, and energy efficiency.
Solvent Selection: Traditional solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be replaced with greener alternatives. prepchem.com For instance, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, can be a suitable substitute. orgsyn.org Ethanol is another green solvent option, particularly for the reduction step.
Atom Economy: Catalytic hydrogenation is a superior alternative to using stoichiometric hydride reagents like NaBH(OAc)₃. This method utilizes molecular hydrogen as the reductant, with water being the only byproduct, thus maximizing atom economy.
Energy Efficiency: Microwave-assisted synthesis can be explored to reduce reaction times and energy consumption, particularly for the initial Williamson ether synthesis step.
Waste Reduction: The use of catalytic methods minimizes the production of inorganic waste associated with hydride reducing agents. semanticscholar.org Developing a process that allows for the crystallization of the final product, rather than chromatographic purification, significantly reduces solvent waste.
Catalytic Strategies and Reaction Efficiency Enhancements in this compound Production
Catalytic methods are central to enhancing the efficiency and sustainability of this compound synthesis. The primary application is in the reductive amination step.
Catalytic Reductive Amination: This process, also known as catalytic aminative hydrogenation, involves reacting the aldehyde and amine in the presence of a heterogeneous catalyst and hydrogen gas.
| Catalyst | Typical Conditions | Advantages |
| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Methanol or Ethanol, Room Temperature | High activity, good functional group tolerance. |
| Platinum(IV) oxide (PtO₂) | H₂ (1-3 atm), Ethanol, Room Temperature | Effective for a wide range of substrates. google.com |
| Raney Nickel (Raney Ni) | H₂ (high pressure), Ethanol or Methanol, Elevated Temperature | Cost-effective, suitable for industrial scale. |
The use of these catalysts offers several advantages over chemical reductants:
High Efficiency: Catalytic amounts of the metal are sufficient, leading to high turnover numbers.
Simplified Workup: The heterogeneous catalyst can be easily removed by filtration, simplifying the purification process.
Improved Safety and Sustainability: Avoids the use of pyrophoric or water-reactive metal hydrides and reduces chemical waste.
Process optimization, including tuning of hydrogen pressure, temperature, and catalyst loading, can lead to near-quantitative yields and significantly improved reaction efficiency.
Methodologies for Large-Scale Synthesis of Research Quantities of this compound
Transitioning the synthesis of this compound from laboratory benchtop to large-scale production of research quantities (gram to kilogram scale) requires methodological adjustments to ensure safety, cost-effectiveness, and scalability.
Reagent and Solvent Cost: The cost of starting materials and reagents becomes a critical factor. For example, using sodium borohydride in combination with a catalyst or opting for Raney Nickel can be more economical than using more expensive platinum-group metal catalysts or specialized borohydride reagents. beilstein-journals.org
Purification Strategy: Column chromatography is generally avoided at a large scale due to high solvent consumption and cost. The process should be optimized to yield a crude product that can be purified by crystallization or distillation. This involves careful control of reaction conditions to minimize byproduct formation.
Process Safety: The thermal hazards of each step must be assessed. For instance, catalytic hydrogenations are exothermic and require careful temperature control to prevent runaway reactions. The use of hydrogen gas also necessitates specialized equipment to ensure safe handling. A one-pot procedure, where the imine formation and subsequent reduction occur in the same vessel, is often preferred as it reduces handling of intermediates. google.com
Derivatization Strategies and Design of Analogue Libraries Based on the this compound Scaffold
The this compound scaffold is a versatile platform for generating libraries of chemical analogues for structure-activity relationship (SAR) studies. Derivatization can be performed at several key positions on the molecule.
| Position of Derivatization | Synthetic Strategy | Example of Modification |
| Benzyloxy Group | Use of various substituted benzyl bromides in the initial Williamson ether synthesis. nih.gov | Introduction of electron-donating or electron-withdrawing groups (e.g., fluoro, chloro, methyl, methoxy) on the benzyl ring. |
| Butanol Chain | Replacement of 4-aminobutan-1-ol with other amino alcohols or diamines. | Use of 3-aminopropan-1-ol, 5-aminopentan-1-ol, or N-substituted diamines to vary chain length and polarity. |
| Amine Nitrogen | Acylation, sulfonylation, or alkylation of the secondary amine. | Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides. |
| Terminal Hydroxyl Group | Esterification or etherification of the primary alcohol. | Reaction with carboxylic acids (e.g., using DCC coupling) or alkyl halides to introduce new functional groups. nih.gov |
This systematic modification allows for the exploration of the chemical space around the core scaffold. For example, studies on related 4-benzyloxy-benzylamino chemotypes have shown that modifications to the benzyl group can significantly impact biological potency and selectivity. nih.gov By creating a library of analogues, researchers can identify key structural features responsible for the desired biological activity, leading to the development of optimized lead compounds.
Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for 4 4 Benzyloxy Benzyl Amino Butan 1 Ol Derivatives
Design Principles for Systematic Structural Modifications of 4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol
The systematic structural modification of this compound is guided by established medicinal chemistry principles aimed at optimizing its interaction with biological targets. The design strategy typically involves a multi-stage approach that dissects the molecule into key pharmacophoric components: the benzyloxy 'A-ring', the central phenyl 'B-ring', the amine linker, and the butan-1-ol 'C-ring' equivalent.
A primary design principle is the deconstruction of more rigid, complex scaffolds to a more flexible and synthetically tractable chemotype like the 4-benzyloxy-benzylamino core. This approach is intended to improve complementarity to the ligand-binding pockets of target proteins, which are often U-shaped. nih.gov The initial phase of SAR exploration often focuses on assessing a variety of hydrophobic substituents on different parts of the molecule, probing the effects of extending or constraining the linker between aromatic rings, and determining the optimal placement of key functional groups. nih.gov
Key design considerations include:
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic rings can alter the electronic distribution within the molecule. These changes can impact the strength of key interactions, such as hydrogen bonds and π-π stacking, with the target protein.
Vectorial Exploration of Chemical Space: Systematic modifications are often planned to explore the chemical space around the lead compound in a vectorial manner. This involves making discrete changes to one part of the molecule at a time to clearly delineate the SAR for each sub-structure.
Impact of Benzyl (B1604629) Moiety Modifications on Biological Interactions (In Vitro) of this compound Analogs
Modifications to the terminal benzyl group of this compound analogs have a profound impact on their biological activity. This moiety often engages in crucial hydrophobic and π-π stacking interactions within the binding site of target proteins.
In studies of related 4-benzyloxy-benzylamino derivatives as peroxisome proliferator-activated receptor α (PPARα) agonists, the introduction of lipophilic or electron-withdrawing substituents on the terminal phenyl ring (C-ring) generally led to an improvement in cellular activity. nih.gov For instance, analogs with substituents on this ring exhibited enhanced potency compared to the unsubstituted parent compound. nih.gov
Similarly, in a series of benzyloxy chalcones designed as monoamine oxidase B (MAO-B) inhibitors, the position of the benzyloxy group on the B-ring was critical for activity. A para-benzyloxy substitution resulted in higher hMAO-B inhibition compared to an ortho-substitution, indicating that the spatial orientation of this group is key for optimal interaction with the enzyme's active site. nih.gov Furthermore, the introduction of a thiophene (B33073) ring in place of the phenyl ring in some chalcone (B49325) analogs demonstrated the strongest hMAO-B inhibition. nih.govresearchgate.net
The following table summarizes the impact of representative modifications to the benzyl moiety on the in vitro activity of related compounds.
| Compound ID | Modification of Benzyl Moiety | Target/Assay | Observed Activity/Potency | Reference |
| Analog A | Unsubstituted Benzyl | PPARα agonism | Baseline activity | nih.gov |
| Analog B | 3-Carboxylate substitution on benzyl ring | PPARα agonism | Favored over 4-carboxylate | nih.gov |
| Analog C | Lipophilic/electron-withdrawing substituents | PPARα agonism | Improved cellular activity | nih.gov |
| Chalcone 1 | para-Benzyloxy on B-ring | hMAO-B inhibition | Higher inhibition | nih.gov |
| Chalcone 2 | ortho-Benzyloxy on B-ring | hMAO-B inhibition | Lower inhibition | nih.gov |
Influence of Butan-1-ol Chain and Amine Linker Variations on the Activity Profiles (In Vitro) of this compound
The butan-1-ol chain and the secondary amine linker are critical for orienting the key aromatic moieties and for establishing important hydrogen bonding interactions with the target protein. Variations in this part of the scaffold can significantly modulate biological activity.
In the context of anticonvulsant [4-(benzyloxy)benzyl]aminoalkanol derivatives, the nature of the aminoalkanol portion is a key determinant of activity. researchgate.net For instance, replacing the butan-1-ol with a propan-2-ol or an ethanolamine (B43304) derivative can alter the activity profile. Furthermore, N-methylation of the amino linker has been shown to be a viable modification in some series. researchgate.net
Studies on benzyloxy piperidine-based dopamine (B1211576) D4 receptor antagonists have highlighted the role of the oxygen atom within a side chain, analogous to the hydroxyl group in the butan-1-ol chain. While this oxygen did not always show direct interactions within the receptor, its presence was noted to reduce the calculated LogP (cLogP) and provide a synthetic handle for further diversification of analogs. nih.gov
The length and flexibility of the linker are also crucial. In the development of PPARα agonists, extending the linker between the aromatic rings with an additional methylene (B1212753) group was explored. nih.gov This modification directly impacts the distance and relative orientation of the key pharmacophoric elements.
The table below illustrates the effects of modifying the aminoalkanol chain in related compound series.
| Compound ID | Modification of Aminoalkanol Chain/Linker | Target/Assay | Observed Activity/Potency | Reference |
| Aminoalkanol 1 | (R,S)-2-amino-1-propanol | Anticonvulsant (MES test) | Active | researchgate.net |
| Aminoalkanol 2 | (S)-(+)-2-amino-1-butanol | Anticonvulsant (MES test) | Active | researchgate.net |
| Aminoalkanol 3 | 2-N-methylamino-1-ethanol | Anticonvulsant (MES test) | Active | researchgate.net |
| Dopamine Antagonist 1 | Oxygen-containing side chain | Dopamine D4 Receptor Binding | Reduced cLogP, synthetic handle | nih.gov |
| PPARα Agonist 1 | Extended linker (-CH2-) | PPARα agonism | Explored for SAR | nih.gov |
Stereochemical Considerations and the Role of Enantiomeric Purity in SAR Studies of this compound
Stereochemistry can play a pivotal role in the biological activity of this compound derivatives, particularly if the butan-1-ol chain is substituted to create a chiral center. The differential interaction of enantiomers with a chiral biological target can lead to significant differences in potency, efficacy, and even the nature of the pharmacological response.
For example, in a series of related aminoalkanol derivatives with anticonvulsant activity, specific enantiomers were isolated and evaluated. The use of (S)-(+)-2-[(2,6-dimethyl)phenoxyethyl]amino-1-butanol highlights the importance of controlling stereochemistry to achieve the desired biological effect. researchgate.net The synthesis of specific enantiomers often requires stereoselective synthetic methods or the resolution of racemic mixtures.
In the development of PPARα agonists based on a 4-benzyloxy-benzylamino scaffold, a chiral center was introduced by modifying the benzyloxy group to a 1-(4-fluorophenyl)ethoxy group. The synthesis utilized a specific enantiomer, (S)-1-(4-fluorophenyl)ethan-1-ol, to produce the (R)-enantiomer of the final compound, indicating that stereochemical control was a key aspect of the design and synthesis process. nih.gov
While direct stereochemical studies on this compound are not extensively reported in the provided context, the principles derived from structurally similar compounds underscore the necessity of considering enantiomeric purity in SAR studies. The preparation and evaluation of individual enantiomers are critical for a complete understanding of the SAR and for the development of more selective and potent drug candidates.
Comparative SAR Analysis of this compound Against Related Chemical Series
A comparative analysis of the SAR of this compound derivatives with other related chemical series provides valuable insights into the broader applicability of the structural motifs and the potential for scaffold hopping.
Comparison with N-(4-(Benzyloxy)benzyl)-4-aminoquinolines: In a series of antimycobacterial agents, the 4-(benzyloxy)benzylamine moiety was coupled to a 4-aminoquinoline (B48711) core. mdpi.comnih.gov This demonstrates that the 4-(benzyloxy)benzylamine fragment can be incorporated into different heterocyclic systems to impart biological activity. The SAR in this series focused on substitutions on both the benzyloxybenzyl and the quinoline (B57606) moieties.
Comparison with Benzyloxy Chalcones: Benzyloxy chalcones have been investigated as inhibitors of monoamine oxidase B (MAO-B). nih.govresearchgate.net In this scaffold, the benzyloxy group is part of a more rigid, conjugated system. The SAR of these compounds, particularly the influence of the position of the benzyloxy group on the phenyl ring, provides a useful comparison for understanding the role of this moiety in target recognition. nih.gov
Comparison with Isosteviol-Based Aminoalcohols: In a series of antiproliferative agents derived from isosteviol, the introduction of an N-benzyl group on a 1,3-aminoalcohol function was found to be advantageous for activity. nih.gov This highlights the general utility of the N-benzylamino alcohol fragment in conferring biological activity across different molecular scaffolds.
Comparison with 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides: These compounds, designed as 12-lipoxygenase inhibitors, share a benzylamino linker. nih.gov The SAR of this series, which explored modifications on the benzenesulfonamide (B165840) and the substituted benzyl ring, offers a parallel for understanding the impact of substitutions on the aromatic rings of the this compound scaffold.
This comparative analysis reveals that the 4-(benzyloxy)benzylamino motif is a versatile pharmacophore that can be adapted to a variety of biological targets by pairing it with different core structures. The consistent importance of the benzyloxy group and the amino linker across these diverse series underscores their fundamental role in molecular recognition.
Molecular and Cellular Mechanisms of Action: in Vitro and Ex Vivo Investigations of 4 4 Benzyloxy Benzyl Amino Butan 1 Ol
Identification and Validation of Putative Molecular Targets for 4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol
No studies identifying or validating specific molecular targets for this compound are available.
Receptor Binding and Ligand Affinity Profiling of this compound in Defined Systems
There is no published data on the receptor binding profile or ligand affinity of this compound.
Enzyme Kinetic Studies and Elucidation of Inhibition/Activation Mechanisms by this compound (In Vitro)
No information regarding the effects of this compound on enzyme kinetics or its mechanisms of inhibition or activation has been reported.
Cellular Pathway Modulation and Signal Transduction Interrogation by this compound in Non-Clinical Cell Lines
There are no available studies detailing how this compound modulates cellular pathways or signal transduction cascades in any cell line.
Investigation of Protein-Protein Interactions Modulated by this compound
Research on the modulation of protein-protein interactions by this compound has not been published.
Quantitative Analysis of this compound Cellular Uptake and Subcellular Localization (In Vitro)
No data is available on the quantitative analysis of cellular uptake or the subcellular localization of this compound.
Phenotypic Screening and High-Content Analysis of this compound in Model Biological Systems
There are no reports of phenotypic screening or high-content analysis having been performed for this compound.
Computational Chemistry and in Silico Modeling of 4 4 Benzyloxy Benzyl Amino Butan 1 Ol and Its Analogs
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of 4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. For this compound, which shares the 4-benzyloxy-benzylamino chemotype with known peroxisome proliferator-activated receptor alpha (PPARα) agonists, docking studies can elucidate its potential interaction with the ligand-binding domain (LBD) of this nuclear receptor. researchgate.net
Docking Studies: In silico docking of this compound into the PPARα LBD (PDB ID: 2P54) would likely reveal key interactions. The benzyloxy group can be expected to occupy a hydrophobic pocket, while the butan-1-ol moiety could form hydrogen bonds with amino acid residues within the binding site. The N-benzyl linkage is crucial for adopting a complementary U-shaped conformation within the LBD. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to assess the stability of the ligand-receptor complex over time. These simulations provide a more dynamic picture of the interactions, revealing conformational changes in both the ligand and the protein. For this compound, MD simulations would help to confirm the stability of the predicted binding pose and identify key residues that maintain the interaction.
| Interaction Type | Potential Interacting Residues in PPARα LBD | Functional Group of this compound |
| Hydrogen Bonding | Ser280, Tyr314, His440, Tyr464 | Hydroxyl group of butan-1-ol |
| Hydrophobic | Ile241, Leu247, Ala250, Leu254, Ala333 | Benzyl (B1604629) and Benzyloxy groups |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Histidine | Aromatic rings |
Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.trnih.govnih.govfrontiersin.org The development of a robust QSAR model for derivatives of this compound could guide the synthesis of more potent and selective analogs.
Descriptor Calculation: A diverse set of molecular descriptors, including physicochemical, topological, and electronic properties, would be calculated for a series of this compound derivatives with known biological activities.
Model Building and Validation: Using statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model would be developed. frontiersin.orgnih.gov The predictive power of the model would be rigorously validated using internal and external validation techniques. A successful QSAR model could highlight the key structural features that influence the desired biological activity. For instance, a hypothetical QSAR equation might look like:
pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 0.8 * H-bond_Donors + constant
| Descriptor | Physicochemical Interpretation | Potential Impact on Activity |
| LogP (Lipophilicity) | Ability to cross cell membranes | An optimal range is often required for good activity. |
| Molecular Weight | Size of the molecule | Can influence binding and pharmacokinetic properties. |
| Number of Hydrogen Bond Donors/Acceptors | Potential for specific interactions with the target | Crucial for anchoring the ligand in the binding site. |
| Polar Surface Area (PSA) | A measure of a molecule's polarity | Affects cell permeability and bioavailability. |
Virtual Screening and Ligand-Based Design Approaches for Novel Chemical Entities Related to this compound
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Ligand-based design, on the other hand, utilizes the knowledge of known active compounds to design new ones.
Pharmacophore Modeling: Based on the structure of this compound and other known active analogs, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features necessary for biological activity. This pharmacophore can then be used to screen virtual compound libraries for molecules that match these features.
Similarity Searching: Another approach is to use the chemical structure of this compound as a query to search for structurally similar compounds in chemical databases. This can be performed using various fingerprinting methods that encode the structural features of a molecule.
| Virtual Screening Method | Description | Application to this compound |
| Structure-Based Virtual Screening | Docking of large compound libraries into the target's binding site. | Screening for novel scaffolds that fit into the PPARα LBD. |
| Ligand-Based Virtual Screening | Using a known active ligand to find other compounds with similar properties. | Identifying compounds with similar pharmacophoric features or shape to this compound. |
Cheminformatics Analysis of the Chemical Space Occupied by this compound and its Analogues
Cheminformatics involves the use of computational methods to analyze and organize chemical data. nih.gov Analyzing the chemical space of this compound and its analogs can help in understanding the diversity of the synthesized compounds and identifying areas for further exploration.
Molecular Descriptor Analysis: By calculating a range of molecular descriptors for a library of analogs, their distribution in a multi-dimensional chemical space can be visualized using techniques like Principal Component Analysis (PCA). This can reveal the structural diversity of the library and identify clusters of compounds with similar properties.
Scaffold Hopping: Cheminformatics tools can be used to identify novel molecular scaffolds that maintain the key pharmacophoric features of this compound but have different core structures. This can lead to the discovery of new chemical series with potentially improved properties.
| Cheminformatics Technique | Purpose | Relevance to the Compound Series |
| Chemical Space Visualization | To understand the structural diversity and property distribution of a set of compounds. | To ensure a wide range of chemical properties are explored in analog synthesis. |
| Clustering Analysis | To group structurally similar compounds together. | To identify structure-activity trends within specific chemical sub-series. |
| Matched Molecular Pair Analysis | To identify the effects of small chemical modifications on biological activity. | To guide the optimization of lead compounds. |
Predictive Modeling of Potential Off-Target Interactions for Research Probes Derived from this compound
While a compound may be designed to interact with a specific target, it can also bind to other, unintended "off-targets," which can lead to adverse effects. Predictive modeling can help to identify these potential off-target interactions early in the drug discovery process. researchgate.netnih.gov
In Silico Profiling: Computational platforms can screen this compound and its derivatives against a large panel of known biological targets. These methods use a variety of approaches, including ligand-based similarity searching and target-based docking, to predict the likelihood of interaction.
Adverse Drug Reaction (ADR) Prediction: Machine learning models trained on large datasets of known drug-ADR associations can be used to predict the potential for compounds to cause adverse reactions. nih.govaut.ac.irjournalajrimps.comnih.govmdpi.com These models often use chemical structure and predicted off-target interactions as input features.
| Predicted Off-Target Family | Potential Implication | Confidence Score (Illustrative) |
| Other Nuclear Receptors | Potential for cross-reactivity and unintended endocrine effects. | Moderate |
| Cytochrome P450 Enzymes | Potential for drug-drug interactions and altered metabolism. | Low |
| Kinases | Potential for anti-proliferative or other signaling effects. | Low |
| G-Protein Coupled Receptors (GPCRs) | Wide range of potential physiological effects. | Very Low |
Advanced Analytical and Bioanalytical Methodologies for Research Applications of 4 4 Benzyloxy Benzyl Amino Butan 1 Ol
High-Resolution Spectroscopic Techniques for Elucidating Biotransformation Pathways of 4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol (In Vitro)
Understanding the metabolic fate of a compound is crucial in many research contexts. In vitro biotransformation studies, often using liver microsomes or hepatocytes, simulate the metabolic processes that occur in the body. nih.gov High-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for identifying the resulting metabolites. nih.govucl.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites. researchgate.net Following incubation of this compound with a metabolically active system, the metabolites can be isolated and analyzed. One-dimensional (1D) ¹H NMR and ¹³C NMR spectra, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, allow for the unambiguous assignment of chemical structures. ucl.ac.uk For instance, the O-debenzylation of the parent compound would result in the disappearance of the benzyl (B1604629) proton signals (around 5.0 ppm and 7.3-7.4 ppm) and a shift in the signals of the adjacent aromatic ring. chemicalbook.com
Plausible Metabolic Pathways: Based on its chemical structure, several metabolic transformations can be hypothesized for this compound:
Oxidation: The primary alcohol moiety can be oxidized first to an aldehyde and then to a carboxylic acid.
O-Debenzylation: Cleavage of the benzyl ether bond would yield 4-[(4-hydroxybenzyl)amino]butan-1-ol.
N-Dealkylation: Cleavage of the bond between the nitrogen and the butanol chain or the benzyl group.
Aromatic Hydroxylation: Addition of a hydroxyl group to one of the aromatic rings.
Table 2: Potential In Vitro Metabolites and Expected Mass Spectrometry Observations
| Metabolic Reaction | Potential Metabolite Structure | Expected Mass Change (from Parent) |
|---|---|---|
| Oxidation (Alcohol to Aldehyde) | 4-{[4-(Benzyloxy)benzyl]amino}butanal | -2 Da |
| Oxidation (Aldehyde to Acid) | 4-{[4-(Benzyloxy)benzyl]amino}butanoic acid | +14 Da |
| O-Debenzylation | 4-[(4-Hydroxybenzyl)amino]butan-1-ol | -90 Da |
| Aromatic Hydroxylation | Hydroxylated derivative on a phenyl ring | +16 Da |
Mass Spectrometry-Based Approaches for Quantitative Profiling of this compound in Biological Matrices (In Vitro/Ex Vivo)
Quantifying the concentration of a compound in biological matrices like plasma, cell lysates, or tissue homogenates is essential for pharmacokinetic and pharmacodynamic studies. nih.gov Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity and selectivity. nih.govbioanalysis-zone.com
The method involves coupling an HPLC system to a triple quadrupole mass spectrometer. After chromatographic separation, the parent compound is ionized (typically using electrospray ionization, ESI) and selected in the first quadrupole. It is then fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole for detection. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific quantification even in a complex matrix. nih.gov
For accurate quantification, a stable isotope-labeled internal standard is often synthesized (see section 6.5). The sample preparation typically involves protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) or solid-phase extraction (SPE) to remove interfering matrix components. nih.govkyushu-u.ac.jp
Table 3: Hypothetical LC-MS/MS Method for Quantification
| Parameter | Description |
|---|---|
| Sample Preparation | Protein precipitation of plasma with acetonitrile (3:1 ratio), followed by centrifugation. |
| Chromatography | Reverse-Phase UPLC with a C18 column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Parent Compound (MW: 299.4) | Predicted Precursor Ion [M+H]⁺: m/z 300.2. |
| MRM Transition | Precursor Ion: m/z 300.2 → Product Ion: m/z 91.1 (corresponding to the benzyl fragment). |
| Internal Standard | Deuterium-labeled this compound (e.g., d7-benzyl). |
| Calibration | Seven-point calibration curve prepared in the relevant biological matrix. nih.gov |
Development of Robust Analytical Methods for Stability Assessment of this compound in Research Solutions
Assessing the stability of a compound in various solutions (e.g., buffers, cell culture media, formulation vehicles) is critical to ensure its integrity throughout an experiment. A stability-indicating analytical method is one that can accurately quantify the parent compound without interference from its degradation products.
Forced Degradation Studies: To develop such a method, forced degradation studies are performed. The compound is subjected to harsh conditions, including:
Acidic and basic hydrolysis: To test stability at different pH values.
Oxidation: Using agents like hydrogen peroxide.
Thermal stress: Exposing the compound to high temperatures.
Photostability: Exposing the compound to light (e.g., UV and visible).
An HPLC method is then developed to separate the intact parent compound from all major degradation products. The peak purity of the parent compound is assessed using a photodiode array (PDA) detector or a mass spectrometer to confirm that no degradants are co-eluting. This validated method can then be used to determine the shelf-life of the compound in research solutions under various storage conditions. For example, studies on similar chemotypes have evaluated stability in liver microsomes to assess metabolic clearance. nih.gov
Table 4: Framework for Forced Degradation Study
| Condition | Reagent/Setup | Typical Outcome/Degradation Pathway |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Potential cleavage of the benzyl ether bond. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | Generally stable, but potential for minor degradation. |
| Oxidation | 3% H₂O₂, Room Temp | Oxidation of the secondary amine or the alcohol group. |
| Thermal | 80 °C (in solid state and solution) | Assessment of thermal lability. |
| Photolytic | ICH-compliant light exposure | Potential for photolytic cleavage or rearrangement. |
Isotopic Labeling Strategies for Mechanistic Studies of this compound in Complex Systems
Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This powerful technique has several key applications in research.
Use as Internal Standards: As mentioned in section 6.3, stable isotope-labeled (SIL) analogues are the ideal internal standards for quantitative mass spectrometry. An SIL standard of this compound would have nearly identical chemical and physical properties to the unlabeled compound, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, it is distinguishable by its higher mass, allowing for precise and accurate quantification. A common strategy would be to use a deuterated benzyl bromide (d7-benzyl bromide) during synthesis. sigmaaldrich.com
Mechanistic Studies: Isotopic labeling is invaluable for tracing the metabolic fate of a molecule and elucidating reaction mechanisms. researchgate.net For example, by labeling the butanol chain with ¹³C, researchers can use MS to track whether metabolic cleavage occurs between the nitrogen and the butanol chain or between the nitrogen and the benzyl group. Deuterium labeling can be used to investigate kinetic isotope effects, providing insight into the rate-determining steps of metabolic reactions.
Table 5: Potential Isotopic Labeling Strategies and Their Applications
| Isotopic Label | Position of Label | Research Application |
|---|---|---|
| Deuterium (D) | On the benzylic methylene (B1212753) (CH₂) of the benzyloxy group (d2) | Investigating kinetic isotope effects in O-debenzylation. |
| Deuterium (D) | On the aromatic benzyl ring (d5 or d7) | Creating a stable isotope-labeled internal standard for MS quantification. |
| Carbon-13 (¹³C) | On the carbon atom of the butanol chain adjacent to the nitrogen (C-1) | Tracing the butanol fragment in metabolic studies to investigate N-dealkylation pathways. |
| Nitrogen-15 (¹⁵N) | The nitrogen atom of the secondary amine | Tracking the entire nitrogen-containing core of the molecule during biotransformation. |
Pre Clinical Biological Activity Profiling and Research Applications of 4 4 Benzyloxy Benzyl Amino Butan 1 Ol in Vitro and Ex Vivo Systems
Cell-Based Functional Assays for Specific Biological Activities of 4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol (e.g., reporter assays, specific signaling pathways)
No published studies were identified that have utilized this compound in cell-based functional assays, including reporter gene assays or investigations into its effects on specific signaling pathways.
Organotypic Slice Culture and Ex Vivo Tissue Studies Utilizing this compound
There is no information available in the scientific literature regarding the use of this compound in organotypic slice cultures or any other ex vivo tissue preparations.
Utilization of this compound as a Chemical Probe for Elucidating Biological Pathways
No research has been published that describes the application of this compound as a chemical probe to investigate or elucidate biological pathways.
Investigation of this compound in Defined In Vitro Disease Models (e.g., specific cell lines, primary cell cultures)
No studies have been published that investigate the effects or potential therapeutic applications of this compound in any defined in vitro models of disease using specific cell lines or primary cell cultures.
Unlocking the Potential of this compound: Future Research and Unexplored Avenues
The chemical compound this compound, a member of the broader 4-benzyloxy-benzylamino chemotype, represents a compelling scaffold for scientific investigation. While research has begun to illuminate the therapeutic potential of related analogues, particularly as potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, the specific future trajectory for this butanol derivative remains largely uncharted. nih.gov This article explores prospective research directions and untapped opportunities, focusing on advanced methodologies and novel applications that could define the next chapter of its scientific journey.
Q & A
Q. What are the optimal synthetic strategies for preparing 4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol, and how do protecting groups influence yield?
- Methodological Answer : The synthesis of structurally similar compounds (e.g., hydroquinone-amino acid conjugates) often employs benzyl ether protecting groups to stabilize reactive hydroxyl groups during coupling reactions . For this compound, a stepwise approach is recommended:
Protection : Use benzyl chloride to protect the hydroxyl group on the 4-benzyloxybenzyl intermediate.
Amination : React the protected intermediate with 4-aminobutan-1-ol under reductive amination conditions (e.g., NaBH₃CN).
Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group.
Yields can vary based on steric hindrance and solvent polarity. For example, benzyl-protected intermediates in similar syntheses achieved ~60–80% yields, while bulkier groups may reduce efficiency .
Table 1 : Example Yields in Related Syntheses (Adapted from )
| Compound | Yield | Key Challenge |
|---|---|---|
| Benzyl carbamate derivative (96) | 61% | Steric hindrance |
| Naphthalene-based derivative (97) | 4% | Electronic effects |
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze H and C NMR to confirm the benzyloxybenzyl moiety (δ 7.3–7.5 ppm for aromatic protons) and aminobutanol chain (δ 3.5–3.7 ppm for -CH₂-NH-) .
- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ at m/z 328.18 (calculated for C₁₈H₂₂NO₂⁺).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the benzyloxyphenyl pharmacophore in this compound influence its biological activity?
- Methodological Answer : The benzyloxyphenyl group enhances lipophilicity, potentially improving membrane permeability. To evaluate its role:
Structure-Activity Relationship (SAR) : Synthesize analogs replacing the benzyloxy group with methoxy or hydrogen.
Electrophysiological Assays : Test sodium channel modulation using patch-clamp techniques (e.g., HEK293 cells expressing Naᴠ1.7) .
Computational Modeling : Perform docking studies (AutoDock Vina) to assess interactions with target proteins .
Q. How can researchers resolve contradictory data in the compound’s solubility and bioavailability profiles?
- Methodological Answer :
- Solubility : Use shake-flask method (PBS pH 7.4) with HPLC quantification. If discrepancies arise, check for polymorphic forms via X-ray crystallography .
- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and compare with in vivo pharmacokinetics in rodent models. Adjust formulation using co-solvents (e.g., PEG 400) .
Q. What advanced analytical methods can characterize degradation products of this compound under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and oxidative conditions (H₂O₂).
- LC-MS/MS : Use a Q-TOF system to identify degradation fragments (e.g., cleavage of the benzyl ether bond at m/z 198.11) .
- Stability-Indicating Methods : Validate HPLC methods per ICH guidelines (Q1A/Q2B) to ensure specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
